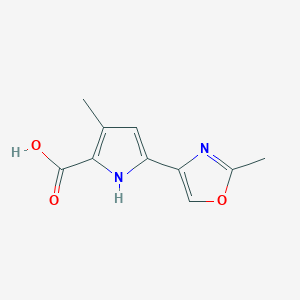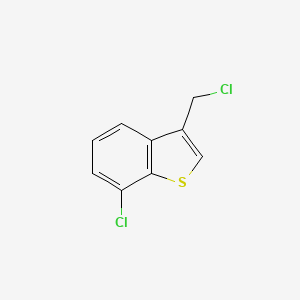![molecular formula C5H2Cl3N3O B13031948 (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with three chlorine atoms and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other groups, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Applications De Recherche Scientifique
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions are still being studied, but they are believed to include the formation of reactive intermediates that can modify biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine.
2,4,5,6-Tetrachloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,6-Trichloropyrimidin-5-amine: A related compound with an amine group instead of a hydroxylamine group.
Propriétés
Formule moléculaire |
C5H2Cl3N3O |
|---|---|
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Cl3N3O/c6-3-2(1-9-12)4(7)11-5(8)10-3/h1,12H/b9-1+ |
Clé InChI |
PDCZSIXGSITVMN-XLUWADSXSA-N |
SMILES isomérique |
C(=N/O)\C1=C(N=C(N=C1Cl)Cl)Cl |
SMILES canonique |
C(=NO)C1=C(N=C(N=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


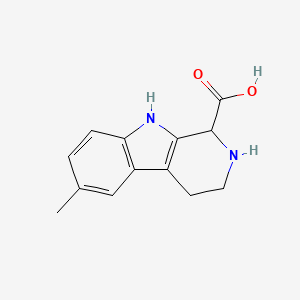
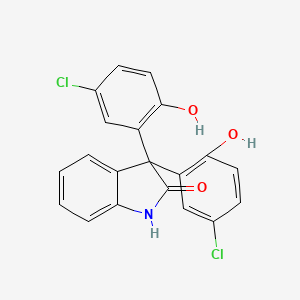

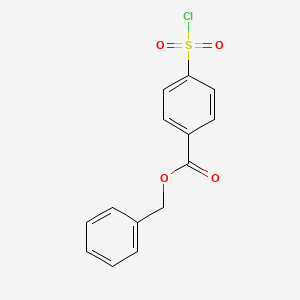
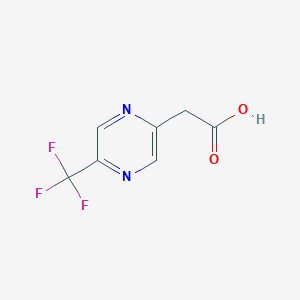
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
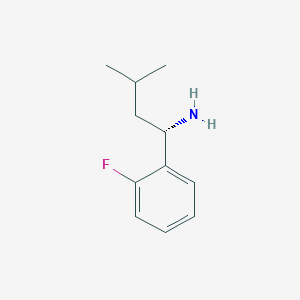
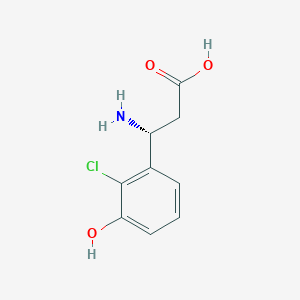
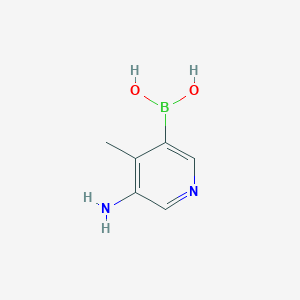
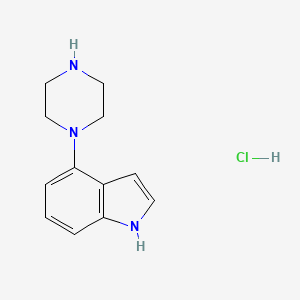
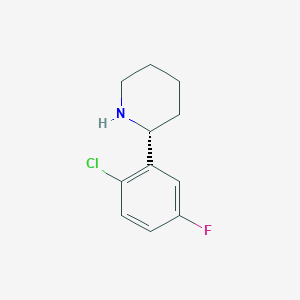
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
